8-Bromo-2,6-dimethylquinolin-4-amine

Cross-coupling chemistry Building block reactivity C–C bond formation

8-Bromo-2,6-dimethylquinolin-4-amine (CAS 1189106-70-4) is a heterocyclic aromatic amine belonging to the 4-aminoquinoline class, characterized by a bromine substituent at the 8-position and methyl groups at the 2- and 6-positions of the quinoline scaffold. With a molecular formula of C₁₁H₁₁BrN₂ and a molecular weight of 251.12 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor libraries, anti-infective agents, and functionalized quinoline derivatives via cross-coupling reactions at the bromine site.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
CAS No. 1189106-70-4
Cat. No. B3185847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2,6-dimethylquinolin-4-amine
CAS1189106-70-4
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C(N=C2C(=C1)Br)C)N
InChIInChI=1S/C11H11BrN2/c1-6-3-8-10(13)5-7(2)14-11(8)9(12)4-6/h3-5H,1-2H3,(H2,13,14)
InChIKeyIVLXIRCWJBOXSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2,6-dimethylquinolin-4-amine (CAS 1189106-70-4): A Substituted 4-Aminoquinoline Building Block for Medicinal Chemistry Procurement


8-Bromo-2,6-dimethylquinolin-4-amine (CAS 1189106-70-4) is a heterocyclic aromatic amine belonging to the 4-aminoquinoline class, characterized by a bromine substituent at the 8-position and methyl groups at the 2- and 6-positions of the quinoline scaffold [1]. With a molecular formula of C₁₁H₁₁BrN₂ and a molecular weight of 251.12 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor libraries, anti-infective agents, and functionalized quinoline derivatives via cross-coupling reactions at the bromine site .

Why 8-Bromo-2,6-dimethylquinolin-4-amine Cannot Be Replaced by Other 4-Aminoquinoline Analogs: Key Differentiation Drivers


Although many 4-aminoquinoline derivatives share a common core scaffold, substitution pattern—specifically the combination of bromine at the 8-position and methyl groups at the 2- and 6-positions—dictates both synthetic utility and biological behavior. The 8-bromo substituent provides a site for selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in non-halogenated or chloro-substituted analogs, while the 2,6-dimethyl pattern alters lipophilicity (computed XLogP3 = 3.0) relative to des-methyl or mono-methyl variants [1]. Furthermore, class-level evidence from HIV-1 integrase allosteric inhibitor studies demonstrates that 8-substitution on the quinoline core critically influences target binding and resistance profiles in ways that are not interchangeable with 6- or 7-substituted congeners [2].

Quantitative Differentiation Evidence for 8-Bromo-2,6-dimethylquinolin-4-amine Against Closest Structural Analogs


8-Bromo vs. 8-Chloro Substitution: Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling for Library Synthesis

The C–Br bond at the 8-position of the target compound exhibits superior reactivity in oxidative addition steps of palladium-catalyzed cross-coupling reactions compared to the C–Cl bond of the 8-chloro analog (8-chloro-2,6-dimethylquinolin-4-amine, CAS 948293-53-6). This differential reactivity is well-established in organometallic chemistry: aryl bromides undergo oxidative addition to Pd(0) approximately 50–100 times faster than the corresponding aryl chlorides under standard Suzuki-Miyaura conditions [1]. For procurement decisions, this translates to higher synthetic efficiency and broader substrate scope when the 8-bromo compound is used as a key intermediate.

Cross-coupling chemistry Building block reactivity C–C bond formation

8-Bromo vs. 7-Bromo Positional Isomer: Differential Antiviral Efficacy and Mutant Resilience Profile

In a structure-activity relationship study of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), compounds bearing a bromine at the 8-position (8-bromo quinoline series) conferred better antiviral properties than their unsubstituted counterparts and, critically, retained full antiviral effectiveness against the ALLINI-resistant IN A128T mutant virus. In contrast, the corresponding 6-bromo analog exhibited a significant loss of potency when tested against the same A128T mutant [1]. The target compound, 8-bromo-2,6-dimethylquinolin-4-amine, incorporates the 8-bromo substitution pattern that is associated with this favorable resistance profile, whereas its positional isomer 4-amino-7-bromo-2,8-dimethylquinoline (CAS 1189106-65-7) lacks this substitution pattern at the 8-position.

HIV-1 integrase ALLINI Antiviral resistance

8-Bromo-2,6-dimethylquinolin-4-amine vs. Unsubstituted 2,6-Dimethylquinolin-4-amine: Enhanced Lipophilicity for Membrane Penetration and Target Engagement

The target compound possesses a computed XLogP3 value of 3.0, reflecting the contribution of the 8-bromo substituent to overall lipophilicity [1]. In comparison, the non-halogenated analog 2,6-dimethylquinolin-4-amine (CAS 342618-57-9) has a lower predicted logP (estimated ~2.2 based on the absence of the bromine atom). This ~0.8 log unit increase in lipophilicity is consistent with the established Hansch π-value for aromatic bromine (~0.86), which places the target compound closer to the optimal lipophilicity range (logP 2–4) for passive membrane permeability while maintaining compliance with Lipinski's Rule of Five [2].

Lipophilicity Drug-likeness Membrane permeability

8-Bromo-2,6-dimethyl vs. 8-Bromo-unsubstituted Quinolin-4-amine: Impact of 2,6-Dimethyl Groups on Molecular Topology and Steric Profile

The presence of methyl groups at the 2- and 6-positions in the target compound introduces steric bulk adjacent to both the amino group (C4) and the bromine atom (C8), which can modulate binding pocket complementarity and metabolic stability. Compared to 8-bromoquinolin-4-amine (CAS 65340-75-2), which lacks these methyl substituents, the target compound has a higher topological polar surface area (TPSA = 38.9 Ų), zero rotatable bonds, and a more constrained molecular geometry [1]. The 2-methyl group ortho to the 4-amino functionality may also reduce CYP450-mediated N-oxidation, a common metabolic liability of 4-aminoquinolines [2].

Steric effects Metabolic stability Target selectivity

Optimal Procurement and Research Application Scenarios for 8-Bromo-2,6-dimethylquinolin-4-amine


Building Block for Palladium-Catalyzed Library Synthesis in Kinase Inhibitor Discovery

The 8-bromo substituent enables efficient Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to generate diverse 8-aryl or 8-amino derivatives for kinase inhibitor screening libraries [1]. This compound is specifically advantageous over the 8-chloro analog due to the ~50–100× faster oxidative addition rate of the C–Br bond with Pd(0) catalysts, reducing reaction times and improving yields across diverse substrate scopes.

HIV-1 Integrase Allosteric Inhibitor (ALLINI) Lead Optimization

Class-level evidence demonstrates that 8-bromo-substituted quinoline ALLINIs retain full antiviral potency against the A128T drug-resistant mutant, whereas 6-bromo analogs lose effectiveness [2]. The target compound scaffolds directly into this chemotype, making it a rational choice for antiviral medicinal chemistry programs focused on overcoming integrase resistance.

Physicochemical Property Optimization in Cell-Permeable Probe Design

With a computed XLogP3 of 3.0 and compliance with Lipinski's Rule of Five, the target compound occupies an optimal lipophilicity window for passive membrane permeability [1]. Compared to the non-brominated 2,6-dimethylquinolin-4-amine (estimated XLogP ~2.2), the +0.8 log unit increase enhances predicted cellular uptake, supporting its use in the design of cell-based chemical probes.

Metabolic Stability Enhancement via Steric Shielding in Lead Series

The 2,6-dimethyl groups flank the electron-rich 4-aminoquinoline core, providing steric hindrance that may reduce N-oxidation and other Phase I metabolic transformations [2]. This compound is therefore preferentially selected over 8-bromoquinolin-4-amine (lacking methyl groups) for lead series where improved microsomal stability is a key optimization parameter.

Quote Request

Request a Quote for 8-Bromo-2,6-dimethylquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.